1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide 1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251574-94-3
VCID: VC5586818
InChI: InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C26H23ClN4O3
Molecular Weight: 474.95

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1251574-94-3

Cat. No.: VC5586818

Molecular Formula: C26H23ClN4O3

Molecular Weight: 474.95

* For research use only. Not for human or veterinary use.

1-(4-(4-chlorobenzamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide - 1251574-94-3

Specification

CAS No. 1251574-94-3
Molecular Formula C26H23ClN4O3
Molecular Weight 474.95
IUPAC Name 1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide
Standard InChI InChI=1S/C26H23ClN4O3/c1-2-34-24-6-4-3-5-22(24)30-26(33)23-16-31(17-28-23)15-18-7-13-21(14-8-18)29-25(32)19-9-11-20(27)12-10-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Standard InChI Key HDGBCODCRGQHQM-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Functional Groups

The compound features a 1H-imidazole ring substituted at the 1-position with a 4-(4-chlorobenzamido)benzyl group and at the 4-position with a carboxamide linkage to a 2-ethoxyphenyl moiety. Key functional groups include:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to hydrogen bonding and π-π stacking interactions .

  • 4-Chlorobenzamido group: Introduces electron-withdrawing effects via the chlorine atom, potentially enhancing metabolic stability and target binding affinity.

  • 2-Ethoxyphenyl carboxamide: The ethoxy group may influence solubility and membrane permeability due to its mixed hydrophilic/hydrophobic character.

Comparative analysis with structurally analogous compounds, such as N-(4-chlorophenyl)-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide (compound 4l in reference ), reveals that chlorinated aryl groups consistently improve antibacterial efficacy against Gram-negative pathogens like Escherichia coli, with activity indices exceeding 75% in disk diffusion assays .

Physicochemical Properties

While experimental data for the target compound are unavailable, predictive models based on substituent contributions suggest:

  • LogP: Estimated at 3.2–3.8, indicating moderate lipophilicity suitable for oral bioavailability.

  • Hydrogen bond donors/acceptors: 3 donors (two amide NH groups, one imidazole NH) and 5 acceptors (two amide carbonyls, one imidazole N, two ether oxygens), aligning with Lipinski’s rule of five.

  • Polar surface area: ~110 Ų, suggesting potential blood-brain barrier permeability limitations.

Synthesis and Optimization

Reaction Pathways

The synthesis of imidazole derivatives typically proceeds via cyclocondensation reactions between amines and α,β-unsaturated carbonyl precursors. For example, the El-Saghier reaction—a green, one-pot procedure—enables the synthesis of N-substituted imidazolidin-4-ones in 90–98% yields under solvent-free conditions at 70°C . Applying this methodology to the target compound would involve:

  • Formation of the imidazole core: Reaction of ethyl cyanoacetate with a benzylamine derivative (e.g., 4-(4-chlorobenzamido)benzylamine) to generate an intermediate α-cyanoamide.

  • Ring closure: Treatment with ethyl glycinate hydrochloride and triethylamine to induce cyclization, forming the imidazole ring .

  • Carboxamide coupling: Introduction of the 2-ethoxyphenyl group via amide bond formation using carbodiimide-based coupling agents.

A critical challenge lies in optimizing the nucleophilic substitution of the benzylamine derivative, as steric hindrance from the 4-chlorobenzamido group may reduce reaction rates. Reference demonstrates that neat conditions at 70°C enhance reaction efficiency for bulky amines, achieving complete consumption of starting materials within 2 hours .

Synthetic Parameters for Analogous Compounds

The following table summarizes reaction conditions and yields for structurally related imidazole derivatives synthesized via the El-Saghier approach :

CompoundAmine ReactantTemperature (°C)Time (h)Yield (%)
N-Cyclohexyl derivative (4f)Cyclohexylamine70295
N-(4-Chlorophenyl) (4l)4-Chloroaniline70292
N-Naphthyl derivative (4i)1-Naphthylamine70290

These data suggest that the target compound could be synthesized in ≥90% yield under similar conditions, provided steric effects are mitigated through prolonged reaction times or catalytic additives.

Challenges and Future Directions

  • Synthetic Scalability: Scaling up the El-Saghier reaction for multi-gram synthesis requires addressing solvent-free mixing inefficiencies and byproduct accumulation.

  • ADMET Profiling: Predictive toxicology models flag potential hepatotoxicity due to the 4-chlorobenzamido group, necessitating in vitro cytochrome P450 inhibition assays.

  • Target Validation: High-throughput screening against bacterial FabH and human kinases (e.g., EGFR, VEGFR) is needed to confirm mechanism of action.

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